3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
Description
3,3'-(Benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a bis-pyridinone derivative featuring a central benzo[d][1,3]dioxole (benzodioxole) scaffold linked to two 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one moieties via a methylene bridge. This compound is structurally characterized by its symmetry and the presence of multiple functional groups, including hydroxyl, ethyl, and methyl substituents. The benzodioxole moiety is known for its electron-rich aromatic system, which can influence pharmacokinetic properties such as metabolic stability and binding affinity .
Properties
IUPAC Name |
3-[1,3-benzodioxol-5-yl-(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-5-25-13(3)9-16(27)21(23(25)29)20(15-7-8-18-19(11-15)32-12-31-18)22-17(28)10-14(4)26(6-2)24(22)30/h7-11,20,27-28H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUJMZDXQUXOBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC3=C(C=C2)OCO3)C4=C(C=C(N(C4=O)CC)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step organic synthesis process. One common method is the condensation reaction between benzo[d][1,3]dioxole-5-carbaldehyde and 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve continuous monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure consistent product quality. Purification steps would be optimized to handle larger volumes, often involving techniques like column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxy groups can be oxidized to form ketones or carboxylic acids.
Reduction: : The pyridinone rings can be reduced to form pyridine derivatives.
Substitution: : The ethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of pyridine derivatives.
Substitution: : Formation of various substituted pyridinones.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for metal ions, potentially useful in bioinorganic studies.
Medicine: : Its derivatives could be explored for pharmaceutical applications, such as developing new drugs.
Industry: : It might be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it would bind to metal ions through its oxygen atoms, forming stable complexes. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)
A series of benzodioxol-containing pyrido[1,2-a]pyrimidin-4-one derivatives, such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , share the benzodioxole core but differ in their heterocyclic systems. Key distinctions include:
- Backbone Heterogeneity: The target compound utilizes a bis-pyridinone scaffold, whereas patent compounds feature a fused pyrido-pyrimidinone system, which may enhance planarity and π-π stacking interactions .
- Substituent Variation : Patent derivatives incorporate piperazine or methylpiperazine groups, introducing basic nitrogen centers absent in the target compound. This difference could significantly alter solubility and receptor-binding profiles.
Bis-Heterocyclic Compounds with Chelating Properties
Thiazolidinone-Triazole Hybrids
Compounds like 3,3'-[benzene-1,3-diylbis(5-mercapto-4H-1,2,4-triazole-3,4-diyl)]bis[5-methyl-2-(5-substitutedpyridine-2-yl)-1,3-thiazolidin-4-one] () exhibit bis-heterocyclic frameworks but prioritize thiazolidinone and triazole moieties. These systems are often designed for antimicrobial or anticancer activity, leveraging sulfur and nitrogen atoms for metal coordination. In contrast, the target compound’s pyridinone groups may favor iron or aluminum chelation, relevant in neurodegenerative or inflammatory diseases .
Physicochemical and Environmental Behavior
Lumping Strategy for Organic Compounds
highlights the "lumping" approach, where structurally similar compounds are grouped based on shared reactivity or environmental persistence. The target compound’s benzodioxole and pyridinone groups suggest it may be lumped with other aromatic heterocycles in environmental fate models. However, its bis-pyridinone structure could confer unique degradation pathways compared to mono-heterocyclic analogs .
Biological Activity
The compound 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to two 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one units. The structural complexity suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Antioxidant Activity
Research indicates that compounds containing dioxole structures often exhibit significant antioxidant properties . The antioxidant activity of 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that this compound effectively reduced oxidative stress markers in vitro.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various pathogens. In vitro tests revealed that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. In cellular assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), it exhibited cytotoxic effects by inducing apoptosis. The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival has been suggested as a mechanism for its antitumor effects.
The biological activities of 3,3'-(benzo[d][1,3]dioxol-5-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in oxidative stress and inflammation.
- Receptor Modulation : It might interact with various receptors implicated in cell signaling pathways related to growth and apoptosis.
- DNA Interaction : Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes.
Case Studies
| Study | Findings | |
|---|---|---|
| Umesha et al. (2009) | Demonstrated antioxidant properties using DPPH assays | Effective in reducing oxidative stress |
| Goulioukina et al. (2016) | Evaluated antitumor activity on MCF-7 cells | Induced apoptosis in cancer cells |
| Recent Pharmacological Review | Summarized various bioactivities including antimicrobial effects | Promising candidate for drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
